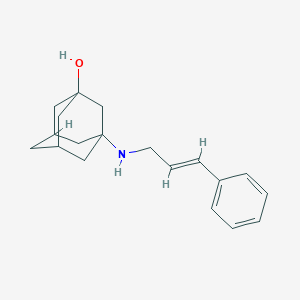![molecular formula C22H28N6O2 B271951 [(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271951.png)
[(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine, also known as EPM-01, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of [(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is not fully understood, but it is believed to involve the modulation of various signaling pathways. One study found that [(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine can inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. Another study found that [(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine can activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
[(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been shown to have several biochemical and physiological effects. In animal models, [(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been shown to reduce inflammation, protect against ischemia-reperfusion injury, and inhibit tumor growth. Additionally, [(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been shown to improve cardiac function and reduce oxidative stress.
实验室实验的优点和局限性
One advantage of [(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is that it has been shown to have potential therapeutic applications in several different areas, including inflammation, ischemia-reperfusion injury, and cancer. Additionally, [(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been shown to have low toxicity in animal models. However, one limitation of [(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for [(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine research. One area of interest is the development of more potent analogs of [(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine that can be used in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of [(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine and to optimize its therapeutic potential. Finally, the safety and efficacy of [(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine in human clinical trials needs to be evaluated.
合成方法
[(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of 3-methoxy-4-(chloromethyl)benzyl alcohol with sodium hydride in the presence of 1-ethylpyrrolidin-2-ylmethylamine. This reaction produces the intermediate compound, which is then reacted with 1-phenyl-1H-tetrazole-5-thiol in the presence of cesium carbonate to produce the final product, [(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine.
科学研究应用
[(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been the subject of several scientific studies due to its potential therapeutic applications. One study found that [(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has anti-inflammatory properties and can reduce inflammation in animal models of acute lung injury. Another study found that [(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine can protect against ischemia-reperfusion injury in the heart. Additionally, [(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been shown to have potential anti-tumor activity.
属性
产品名称 |
[(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine |
|---|---|
分子式 |
C22H28N6O2 |
分子量 |
408.5 g/mol |
IUPAC 名称 |
1-(1-ethylpyrrolidin-2-yl)-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]methanamine |
InChI |
InChI=1S/C22H28N6O2/c1-3-27-13-7-10-19(27)16-23-15-17-11-12-20(21(14-17)29-2)30-22-24-25-26-28(22)18-8-5-4-6-9-18/h4-6,8-9,11-12,14,19,23H,3,7,10,13,15-16H2,1-2H3 |
InChI 键 |
MEKDXSJIQPXHIP-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC |
规范 SMILES |
CCN1CCCC1CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B271868.png)
![3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B271871.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine](/img/structure/B271873.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B271876.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B271878.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine](/img/structure/B271879.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol](/img/structure/B271880.png)
![3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol](/img/structure/B271883.png)
![3-[(5-Bromo-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271884.png)
![3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271885.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-1-adamantanol](/img/structure/B271887.png)
![3-[(Pyridin-4-ylmethyl)amino]adamantan-1-ol](/img/structure/B271889.png)
![1-[3-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B271891.png)